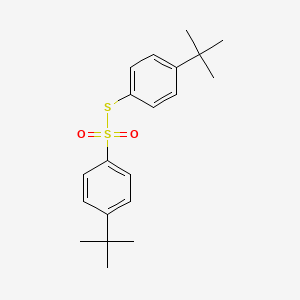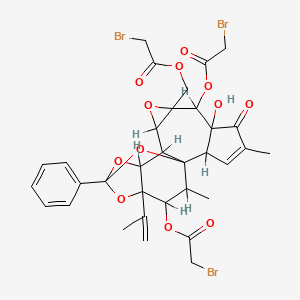
12-Hydroxydaphnetoxin tribromoacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
12-Hydroxydaphnetoxin tribromoacetate: is a derivative of 12-hydroxydaphnetoxin, a toxic diterpene isolated from the plant species Lasiosiphon burchellii . This compound is known for its complex structure and significant biological activities, making it a subject of interest in various scientific research fields .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 12-hydroxydaphnetoxin tribromoacetate involves the reaction of 12-hydroxydaphnetoxin with tribromoacetic acid. The reaction typically occurs under controlled conditions to ensure the formation of the tribromoacetate ester . The detailed synthetic route includes:
Starting Material: 12-hydroxydaphnetoxin.
Reagent: Tribromoacetic acid.
Industrial Production Methods: This includes optimizing reaction conditions for higher yield and purity .
化学反応の分析
Types of Reactions:
Substitution: The tribromoacetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
科学的研究の応用
Chemistry: 12-Hydroxydaphnetoxin tribromoacetate is used as a model compound in studies of diterpene chemistry and synthetic methodologies .
Biology: In biological research, this compound is studied for its toxicological properties and potential therapeutic applications .
Medicine: Research has explored its potential as an anticancer agent due to its ability to inhibit cell proliferation .
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes .
作用機序
The mechanism of action of 12-hydroxydaphnetoxin tribromoacetate involves its interaction with cellular targets, leading to the inhibition of key biological pathways . The compound exerts its effects by binding to specific proteins and enzymes, disrupting their normal function . This can result in the inhibition of cell growth and induction of apoptosis in cancer cells .
類似化合物との比較
12-Hydroxydaphnetoxin: The parent compound, known for its toxic properties.
Daphnetoxin: Another diterpene with similar biological activities.
Yuanhuadine: A related diterpene with potent antiproliferative activity.
Uniqueness: 12-Hydroxydaphnetoxin tribromoacetate is unique due to the presence of the tribromoacetate group, which enhances its biological activity and provides distinct chemical properties .
特性
CAS番号 |
37439-46-6 |
|---|---|
分子式 |
C33H33Br3O12 |
分子量 |
861.3 g/mol |
IUPAC名 |
[7,17-bis[(2-bromoacetyl)oxy]-6-hydroxy-4,18-dimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-8-yl]methyl 2-bromoacetate |
InChI |
InChI=1S/C33H33Br3O12/c1-15(2)31-25(43-21(38)12-35)17(4)32-19-10-16(3)24(40)30(19,41)28(44-22(39)13-36)29(14-42-20(37)11-34)26(45-29)23(32)27(31)46-33(47-31,48-32)18-8-6-5-7-9-18/h5-10,17,19,23,25-28,41H,1,11-14H2,2-4H3 |
InChIキー |
HZBIWCTXTULXSG-UHFFFAOYSA-N |
正規SMILES |
CC1C(C2(C3C4C1(C5C=C(C(=O)C5(C(C6(C4O6)COC(=O)CBr)OC(=O)CBr)O)C)OC(O3)(O2)C7=CC=CC=C7)C(=C)C)OC(=O)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


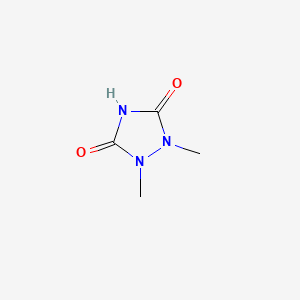
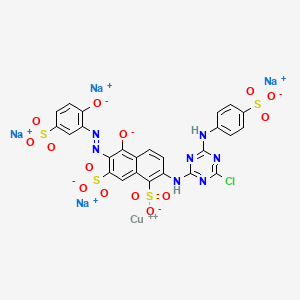
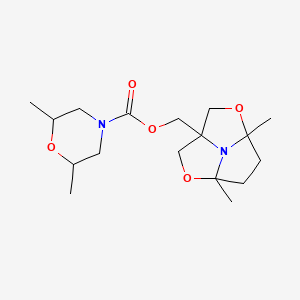
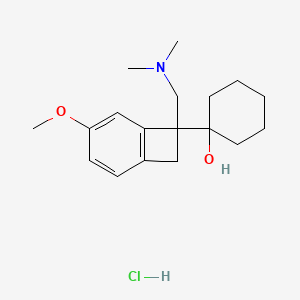
![3,3'-Spirobi[2,4-dihydro-[1,3]oxazino[3,2-a]benzimidazole]](/img/structure/B12795418.png)

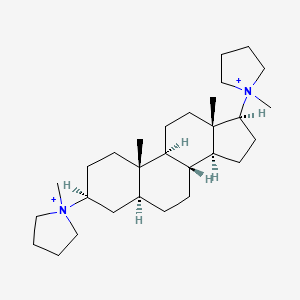
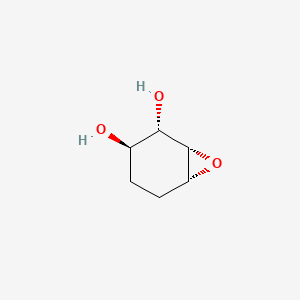
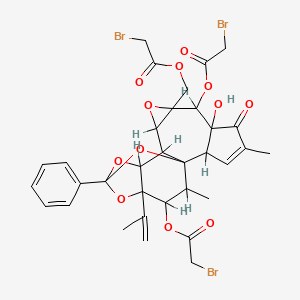
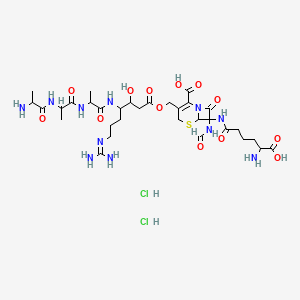
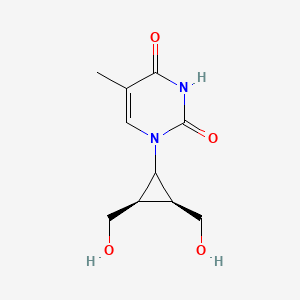
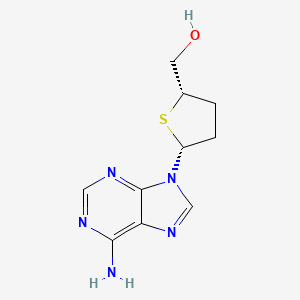
![2-[(5-Amino-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino]ethan-1-ol](/img/structure/B12795499.png)
